2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-9-8-13(22-21-9)23-6-4-10(5-7-23)20-16(24)11-2-3-12(17)15(19)14(11)18/h2-3,8,10H,4-7H2,1H3,(H,20,24)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXWEPITQGBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The 5-methyl-1H-pyrazol-3-yl group is classically synthesized via cyclocondensation between 1,3-diketones and hydrazine derivatives. For instance, ethyl acetoacetate (a β-ketoester) reacts with methylhydrazine under catalysis by nano-ZnO to yield 5-methyl-1H-pyrazol-3-amine in 95% yield. This method, reported by Girish et al., leverages green chemistry principles, offering short reaction times and facile workup.
Reaction Conditions :
- Catalyst : Nano-ZnO (10 mol%)
- Solvent : Ethanol, reflux
- Time : 20–30 minutes
The regioselectivity of pyrazole formation is influenced by the electronic and steric properties of the diketone. Ethyl acetoacetate preferentially forms the 5-methyl isomer due to the electron-withdrawing ester group directing nucleophilic attack to the β-carbon.
Functionalization of the Piperidine Ring
Preparation of 4-Aminopiperidine Derivatives
The piperidine ring requires a primary amine at position 4 for subsequent benzamide coupling. A common route involves the reduction of 4-nitropiperidine using catalytic hydrogenation (H₂, Pd/C) or stoichiometric reagents like lithium aluminum hydride (LiAlH₄). For example, 4-nitropiperidine reduced under H₂ (1 atm) with 10% Pd/C in methanol affords 4-aminopiperidine in 85% yield.
Protection-Deprotection Strategy :
- Protection : Boc (tert-butoxycarbonyl) protection of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Functionalization : Introduction of the pyrazole moiety at the piperidine nitrogen.
- Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) in dichloromethane.
Coupling of Pyrazole and Piperidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The 3-position of the pyrazole ring, activated by electron-withdrawing groups, can undergo SNAr with piperidine derivatives. For instance, 3-chloro-5-methylpyrazole reacts with 4-Boc-aminopiperidine in dimethylformamide (DMF) at 80°C to yield 1-(5-methyl-1H-pyrazol-3-yl)-4-Boc-piperidine.
Optimization Notes :
- Base : Triethylamine (TEA) or K₂CO₃ enhances nucleophilicity.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–N bond formation, such as the Buchwald-Hartwig amination, offers an alternative for coupling halogenated pyrazoles with piperidines. For example, 3-bromo-5-methylpyrazole and 4-Boc-aminopiperidine react in the presence of Pd₂(dba)₃ and Xantphos to afford the coupled product in 78% yield.
Catalytic System :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene, 110°C
Amide Bond Formation with 2,3,4-Trifluorobenzoic Acid
Activation of the Carboxylic Acid
The benzoyl group is introduced via amide coupling between 2,3,4-trifluorobenzoic acid and the deprotected piperidine-pyrazole amine. Activation methods include:
- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ yields 2,3,4-trifluorobenzoyl chloride.
- Coupling Reagents : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in dichloromethane or DMF.
Representative Procedure :
- Acid Activation : 2,3,4-Trifluorobenzoic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF at 0°C.
- Coupling : Addition of 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine (1.0 eq) and stirring at room temperature for 12 hours.
- Workup : Aqueous extraction and purification via silica gel chromatography (ethyl acetate/hexane) yield the final product in 82% purity.
Regiochemical and Stereochemical Considerations
Pyrazole Regioselectivity
The cyclocondensation of unsymmetrical diketones with hydrazines often produces regioisomeric pyrazoles. For example, reaction of ethyl acetoacetate with methylhydrazine predominantly yields the 5-methyl isomer (95:5 ratio), whereas phenylhydrazine favors the 3-phenyl variant. Steric effects and electronic directing groups (e.g., esters, trifluoromethyl) critically influence regioselectivity.
Piperidine Conformational Control
The piperidine ring adopts a chair conformation, with the 4-aminophenyl group occupying an equatorial position to minimize steric hindrance. This conformational preference ensures optimal reactivity during amide coupling.
Alternative Synthetic Routes and Innovations
Multicomponent Reactions (MCRs)
One-pot MCRs streamline the synthesis by combining pyrazole formation, piperidine functionalization, and amide coupling. For instance, a Ugi four-component reaction involving 2,3,4-trifluorobenzoic acid, an isonitrile, 4-aminopiperidine, and a hydrazine derivative could theoretically yield the target compound. However, this approach remains exploratory and requires rigorous optimization.
Flow Chemistry Applications
Continuous flow systems enhance reaction reproducibility and safety, particularly for exothermic steps like acid chloride formation. Microreactor technology has been employed for the synthesis of analogous trifluorinated benzamides, achieving 90% conversion in 5 minutes.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 6.25 (s, 1H, pyrazole-H), 4.10–3.90 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 152.1 (CF₃), 110.5 (pyrazole-C).
- HRMS : m/z calculated for C₁₆H₁₅F₃N₄O [M+H]⁺: 365.1214, found: 365.1211.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.
Industrial-Scale Considerations and Challenges
Cost-Effective Fluorination
The trifluoromethyl group introduces significant synthetic cost. Patent US20200377475A1 discloses a cost-effective trifluoromethylation protocol using hypervalent iodine reagents under transition-metal-free conditions, achieving 70% yield.
Waste Management
Fluorinated byproducts require specialized disposal due to environmental persistence. Scavenging agents like calcium hydroxide neutralize HF emissions during acid chloride synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Drug Development Potential
The compound's unique structure positions it as a promising candidate for drug development. Research indicates that the trifluoromethyl group can enhance binding affinity to biological targets, making it suitable for designing inhibitors of specific enzymes or receptors involved in various diseases. For instance, compounds with similar structures have shown efficacy in targeting cancer cell lines and modulating inflammatory responses .
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example, derivatives have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha . Another study highlighted the compound's antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa, showcasing its potential in treating infections .
Materials Science
Advanced Material Development
The incorporation of the trifluoromethyl group imparts unique properties to materials synthesized with this compound. Research has shown that materials containing fluorinated compounds exhibit enhanced thermal stability and chemical resistance. These properties are valuable in developing coatings, polymers, and other advanced materials that require durability under extreme conditions .
Biological Studies
Mechanism of Action
The biological activity of 2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances its binding affinity to specific receptors or enzymes, which is crucial for modulating biological pathways. Studies have shown that this compound can influence cellular signaling pathways involved in inflammation and apoptosis .
Antioxidant and Antimicrobial Activity
Research has demonstrated that compounds similar to this one exhibit significant antioxidant properties through radical scavenging activities. For instance, assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated substantial inhibition percentages for related pyrazole derivatives . Additionally, the antimicrobial activity of this compound has been validated through various studies that highlight its effectiveness against multiple fungal strains and bacteria .
Summary of Scientific Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Drug development targeting specific enzymes/receptors; anti-inflammatory and antibacterial properties |
| Materials Science | Development of advanced materials with enhanced thermal stability and chemical resistance |
| Biological Studies | Interaction with biomolecules; modulation of biological pathways; antioxidant and antimicrobial activities |
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways . This interaction can result in various biological effects, depending on the target .
Comparison with Similar Compounds
Piperidin-4-yl Benzamide Derivatives
Key Analogs :
- N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e): Contains a tetrafluoroethyl group (yield: 65.2%) .
- N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f): Difluoromethoxy substituent (yield: 76.2%) .
- N-(1-(4-Aminobenzyl)piperidin-4-yl)-5-methylpyrazine-2-carboxamide (6h): Pyrazine ring instead of pyrazole (yield: 75.2%) .
Comparison :
- Heterocyclic Moieties : Pyrazole (target) vs. pyrazine (6h) introduces differences in aromaticity and hydrogen-bonding capacity. Pyrazines are more electron-deficient, which could reduce solubility compared to pyrazole .
- Synthetic Yields : While yields for analogs range from 45–76%, the absence of data for the target compound suggests further optimization may be required for its synthesis.
Fluorinated Benzamides in Drug Discovery
Key Patented Compounds :
- 5-Fluoro-N-(4-chloro-2-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide (EP 3 532 474 B1) : Combines fluorobenzamide with a triazolo-oxazine moiety .
- 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-triazolo-pyridin-2-yl)benzamide (Example 284) : Features a triazolo-pyridine ring and chloro substituent .
Comparison :
Pyrazole-Containing Analogs
Key Examples :
- Benzamide, 2,3,4-trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl) (SCHEMBL5248514) : Methoxy substituents replace fluorine, reducing electronegativity .
- N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127) : Combines difluorobenzamide with a thiophene-carbonyl-piperidine group .
Comparison :
- Fluorine vs. Methoxy : Trifluoro substitution (target) increases lipophilicity (clogP ~2.5 estimated) compared to methoxy analogs (clogP ~1.8), favoring membrane permeability.
- Pyrazole vs. Thiophene : Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding with biological targets compared to sulfur-containing thiophene .
Physicochemical Properties
Key Insight : The target compound’s higher logP suggests improved cell permeability over 6f but may require formulation adjustments for solubility.
Biological Activity
2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Characteristics
The compound features a trifluoromethyl group, a pyrazole ring, and a piperidine moiety, which contribute to its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases binding affinity to various receptors and enzymes, modulating biological pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. The MTT assay results indicated that these compounds could outperform traditional chemotherapeutics like cisplatin in specific scenarios .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 2b | MDA-MB-231 | 0.5 | Promotes ROS production and autophagy |
Case Studies
Case Study 1: Anticancer Activity
A study focused on pyrazolo[4,3-e][1,2,4]triazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most active compound induced apoptosis through caspase pathways and inhibited NF-kB expression .
Case Study 2: Neurological Effects
Another investigation into the neurological effects of trifluoromethyl-containing compounds suggested potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems. The structural similarities with known neuroprotective agents indicate a promising avenue for further research .
Research Findings
- Synthesis and Optimization : The synthesis of this compound typically involves multi-step organic reactions including the Suzuki–Miyaura coupling reaction for effective carbon-carbon bond formation.
- Comparative Analysis : Compared to other trifluoromethylated compounds, this compound's unique combination of functional groups enhances its pharmacological profile, making it suitable for diverse applications in medicinal chemistry and material science .
Q & A
Basic Research Questions
Q. What are the key structural features of 2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, and how do they influence its biological activity?
- Answer : The compound integrates a trifluorobenzamide core, a piperidine ring, and a 5-methylpyrazole moiety. The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole and piperidine groups enable interactions with heterocycle-binding targets (e.g., kinases or GPCRs). Computational docking studies suggest the trifluoromethyl group improves binding affinity by filling hydrophobic pockets in target proteins .
Q. What synthetic routes are reported for this compound, and what are their advantages/limitations?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the piperidine-pyrazole intermediate via nucleophilic substitution (e.g., coupling 5-methylpyrazole with 4-aminopiperidine).
- Step 2 : Amide coupling of the trifluorobenzoyl chloride to the intermediate.
Key reagents include copper catalysts (e.g., CuSO₄·5H₂O) for azide-alkyne cycloadditions and coupling agents like HATU. Advantages include modularity, but limitations include moderate yields (~50–65%) in multi-step protocols .
Q. How is compound purity and structural identity validated post-synthesis?
- Answer :
| Technique | Parameters | Reference Standards |
|---|---|---|
| HPLC | Purity ≥95% (C18 column, acetonitrile/water gradient) | USP guidelines |
| ¹H/¹³C NMR | Confirmation of piperidine (δ 3.2–3.5 ppm) and pyrazole (δ 6.1–6.3 ppm) protons | Internal databases |
| HRMS | Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 402.12) | Calibrated standards |
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the trifluorobenzoyl moiety to the piperidine-pyrazole intermediate?
- Answer : Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Catalyst use : Pd/C or Ni catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Temperature control : Reactions at 50–60°C reduce side-product formation.
Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 50°C, 16 hrs | 72 | 98 |
| THF, RT, 24 hrs | 58 | 92 |
Q. What analytical strategies resolve contradictions between computational binding predictions and experimental activity data?
- Answer : Discrepancies arise from solvation effects or protein flexibility. Strategies include:
- Molecular Dynamics (MD) Simulations : Assess conformational changes in target proteins (e.g., JAK kinases) over 100-ns trajectories.
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔG, ΔH) to confirm predicted interactions.
- Structure-Activity Relationship (SAR) : Systematic substitution of fluorine or pyrazole groups to correlate activity with structural features .
Q. How does metabolic stability correlate with structural modifications (e.g., fluorine positioning)?
- Answer : Fluorine at the 2-position reduces CYP450-mediated oxidation compared to 3- or 4-positions. In vitro microsomal assays (human liver microsomes) show:
| Fluorine Position | t₁/₂ (min) | CLint (µL/min/mg) |
|---|---|---|
| 2 | 45 | 18 |
| 3 | 28 | 32 |
| 4 | 22 | 41 |
| Data suggest 2-fluorine enhances metabolic stability, critical for in vivo efficacy . |
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Answer :
- Efficacy : KRAS-mutant xenograft models (e.g., HCT-116 colorectal cancer) for antitumor activity (dose: 10–50 mg/kg, oral).
- Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and hERG channel inhibition assays (IC₅₀ >10 µM preferred).
Pharmacokinetic parameters (e.g., Cmax, AUC) should align with therapeutic index goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
